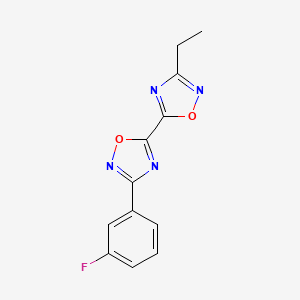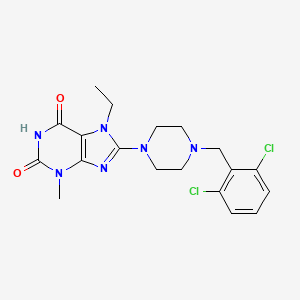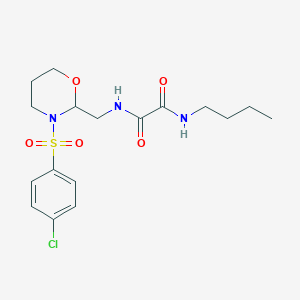![molecular formula C27H28N4O2S B2659932 N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1243087-94-6](/img/no-structure.png)
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide and related compounds are synthesized for various pharmacological studies. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties. These compounds exhibit cyclooxygenase-1/2 (COX-1/2) inhibitory activities, with some showing high selectivity and potency in COX-2 inhibition, as well as notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Angiogenic and DNA Cleavage Studies
A series of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis using the chick chorioallantoic membrane model. These compounds also demonstrated DNA cleavage activities, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Nonaqueous Capillary Electrophoresis
The separation and analysis of imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, have been achieved using nonaqueous capillary electrophoresis. This method is effective for quality control and analysis of these compounds in pharmaceutical applications (Ye et al., 2012).
Polyamide Synthesis
Compounds related to N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide have been used in the synthesis of polyamides. These polyamides, containing nucleobases like uracil and adenine as side groups, have applications in material science, particularly in the development of biocompatible materials (Hattori & Kinoshita, 1979).
Design of Mycobacterium tuberculosis Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds, including derivatives of N-(4-methylbenzyl)piperidine-4-carboxamide, exhibit significant activity in in vitro assays against Mycobacterium tuberculosis, suggesting their potential use in developing new antituberculosis drugs (Jeankumar et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the condensation of 4-methylbenzylamine with 7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acylation of the resulting amine with piperidine-4-carboxylic acid chloride.", "Starting Materials": [ "4-methylbenzylamine", "7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "sodium borohydride", "piperidine-4-carboxylic acid chloride" ], "Reaction": [ "Condensation of 4-methylbenzylamine with 7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the corresponding imine.", "Reduction of the resulting imine with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Acylation of the resulting amine with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine or pyridine to form the final product, N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide." ] } | |
Número CAS |
1243087-94-6 |
Fórmula molecular |
C27H28N4O2S |
Peso molecular |
472.61 |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H28N4O2S/c1-17-6-8-19(9-7-17)15-28-25(32)20-10-12-31(13-11-20)27-29-23-22(16-34-24(23)26(33)30-27)21-5-3-4-18(2)14-21/h3-9,14,16,20H,10-13,15H2,1-2H3,(H,28,32)(H,29,30,33) |
Clave InChI |
YRGVGDDUDCQIHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC(=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,4-difluorophenyl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2659849.png)
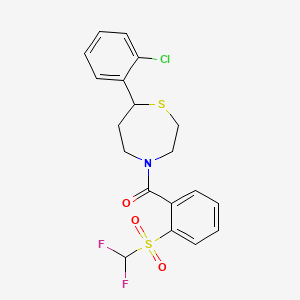
![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}acetamide](/img/structure/B2659852.png)
![Benzo[d]thiazol-2-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2659853.png)
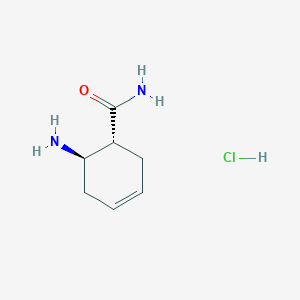
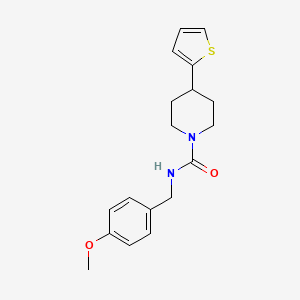

![2-methoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2659858.png)
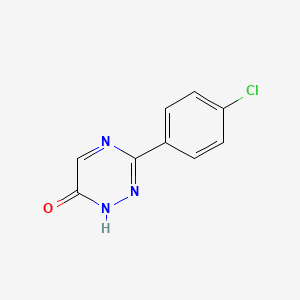
![N-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2659863.png)
![1-(2-hydroxyethyl)-4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2659864.png)
